Dexamethasone Beloxil

Description

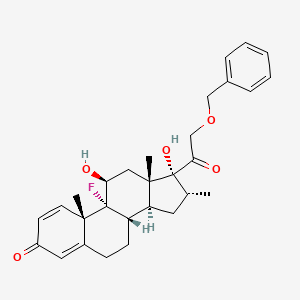

Structure

3D Structure

Properties

CAS No. |

150587-07-8 |

|---|---|

Molecular Formula |

C29H35FO5 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-phenylmethoxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35FO5/c1-18-13-23-22-10-9-20-14-21(31)11-12-26(20,2)28(22,30)24(32)15-27(23,3)29(18,34)25(33)17-35-16-19-7-5-4-6-8-19/h4-8,11-12,14,18,22-24,32,34H,9-10,13,15-17H2,1-3H3/t18-,22+,23+,24+,26+,27+,28+,29+/m1/s1 |

InChI Key |

FXEMVMUWTJUWJB-DKOUAETMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |

Appearance |

Solid powder |

Other CAS No. |

150587-07-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dexamethasone Beloxil |

Origin of Product |

United States |

Foundational & Exploratory

Dexamethasone Beloxil: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Beloxil is a novel prodrug of the potent synthetic glucocorticoid, dexamethasone. This document provides a comprehensive technical overview of its mechanism of action, focusing on its conversion to the active dexamethasone moiety and the subsequent molecular interactions that elicit its anti-inflammatory and immunosuppressive effects. This guide includes a detailed exploration of the signaling pathways modulated by dexamethasone, a compilation of relevant quantitative data, and a description of key experimental protocols for its study.

Introduction: The Prodrug Advantage

Dexamethasone Beloxil is a corticosteroid hormone designed as a prodrug to enhance the therapeutic profile of dexamethasone.[1] Prodrugs are inactive or less active molecules that are converted into the active form in vivo, often through enzymatic or chemical hydrolysis. This approach can improve drug delivery, bioavailability, and targeting, while potentially reducing side effects. Dexamethasone Beloxil, as a lipophilic ester of dexamethasone, is designed for efficient absorption and subsequent hydrolysis to release the active dexamethasone.

Mechanism of Action: From Prodrug to Cellular Effect

The mechanism of action of Dexamethasone Beloxil can be understood as a two-stage process:

Stage 1: Bioactivation of Dexamethasone Beloxil

Dexamethasone Beloxil is hydrolyzed in vivo to release dexamethasone. This conversion is a critical step for its pharmacological activity. While the precise enzymatic pathways for Dexamethasone Beloxil are not extensively detailed in the provided search results, analogous dexamethasone prodrugs, such as dexamethasone-β-D-glucoside, are known to be hydrolyzed by enzymes in the gastrointestinal tract, such as β-glucosidase found in the cecum and colon. It is plausible that esterases present in plasma and various tissues are responsible for the cleavage of the beloxil ester moiety from dexamethasone.

Caption: Bioactivation of Dexamethasone Beloxil to Dexamethasone.

Stage 2: Pharmacological Action of Dexamethasone

Once converted, dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2]

Genomic Mechanism

The primary mechanism of action of dexamethasone is genomic, involving the regulation of gene transcription.

-

Binding and Translocation: Dexamethasone diffuses across the cell membrane and binds to the cytosolic GR. This binding event causes a conformational change in the GR, leading to the dissociation of heat shock proteins (HSPs) and immunophilins.

-

Dimerization and Nuclear Translocation: The activated GR-dexamethasone complex then dimerizes and translocates to the nucleus.

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This can lead to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.[3]

-

Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4]

-

Non-Genomic Mechanism

Dexamethasone can also exert rapid, non-genomic effects that are independent of gene transcription. These effects are mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes. These mechanisms are less well-characterized but are thought to contribute to the immediate anti-inflammatory and immunosuppressive responses.

Caption: Genomic signaling pathway of Dexamethasone.

Quantitative Data

The following tables summarize key quantitative parameters for dexamethasone. Data for Dexamethasone Beloxil is limited; therefore, the focus is on the active moiety.

Table 1: Pharmacokinetic Parameters of Dexamethasone

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 76% | Human | Oral | [5] |

| 81% (corrected for dose) | Human (pneumonia patients) | Oral | [6] | |

| 86% | Rat | Intramuscular | [7] | |

| Time to Peak Concentration (Tmax) | 0.75 - 1.5 h | Human | Oral | [5] |

| 1 h (range: 0.5 - 4 h) | Human | Oral | [4] | |

| Elimination Half-life (t½) | 3.6 - 4.0 h | Human | Oral | [5] |

| 4 h (18% CV) | Human | Oral | [4] | |

| 2.3 h | Rat | IV / IM | [7] | |

| Volume of Distribution (Vd) | 0.78 L/kg | Rat | IV | [7] |

| Clearance (CL) | 15.7 L/hr | Human | Oral | [4] |

| 0.23 L/h/kg | Rat | IV | [7] | |

| Protein Binding | ~77% | Human | In vitro | [4] |

Note: Pharmacokinetic parameters can vary significantly based on the patient population, formulation, and analytical methods used.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Mast Cell Degranulation

This protocol provides a method to assess the anti-inflammatory activity of Dexamethasone Beloxil by measuring its effect on mast cell degranulation.[8]

Objective: To determine the ability of Dexamethasone Beloxil to inhibit the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from activated mast cells.

Materials:

-

Mast cell line (e.g., RBL-2H3)

-

Dexamethasone Beloxil

-

Dexamethasone (as a positive control)

-

Cell culture medium (e.g., DMEM) with supplements

-

Antigen (e.g., DNP-BSA) and IgE anti-DNP

-

Lysis buffer

-

Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., Na2CO3/NaHCO3 buffer)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture the mast cell line according to standard protocols.

-

Sensitization: Seed cells in a 96-well plate and sensitize with IgE anti-DNP overnight.

-

Drug Treatment: Wash the cells and pre-incubate with varying concentrations of Dexamethasone Beloxil or Dexamethasone for a specified period (e.g., 1-24 hours). Include a vehicle control.

-

Degranulation Induction: Induce degranulation by adding the antigen (DNP-BSA).

-

Sample Collection: After a short incubation (e.g., 30-60 minutes), collect the supernatant.

-

β-Hexosaminidase Assay:

-

Add the supernatant to a new plate containing the β-hexosaminidase substrate.

-

Incubate to allow for the enzymatic reaction.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Cell Lysis: Lyse the remaining cells in the original plate to determine the total cellular content of β-hexosaminidase.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Determine the IC50 value for Dexamethasone Beloxil.

Caption: Workflow for in vitro mast cell degranulation assay.

Quantification of Dexamethasone in Biological Samples

This protocol outlines a general method for the quantitative determination of dexamethasone in plasma or serum using liquid chromatography.[9][10][11]

Objective: To accurately measure the concentration of dexamethasone in biological matrices.

Materials:

-

Biological sample (e.g., human plasma or serum)

-

Dexamethasone standard

-

Internal standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Extraction solvent (e.g., acetone (B3395972) in an acidic medium)

-

Mobile phase for HPLC (e.g., methanol (B129727) and phosphate (B84403) buffer)

-

HPLC system with a suitable column (e.g., Kromasil-100 C18) and detector (e.g., UV or mass spectrometer)

Procedure:

-

Sample Preparation:

-

Spike the biological sample with a known concentration of the internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate dexamethasone from the matrix components. For SPE, condition the C18 cartridge, load the sample, wash, and then elute dexamethasone.

-

-

Chromatographic Analysis:

-

Inject the extracted sample into the HPLC system.

-

Separate dexamethasone from other components on the analytical column using an isocratic or gradient elution with the mobile phase.

-

Detect dexamethasone using a UV detector at a specific wavelength (e.g., 254 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of dexamethasone standard.

-

Determine the concentration of dexamethasone in the unknown sample by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

-

Conclusion

Dexamethasone Beloxil represents a strategic prodrug approach to leverage the potent anti-inflammatory and immunosuppressive properties of dexamethasone. Its efficacy is contingent upon its efficient in vivo hydrolysis to the active dexamethasone molecule. Dexamethasone then acts primarily through a genomic mechanism, modulating the transcription of a wide array of genes involved in the inflammatory cascade via the glucocorticoid receptor. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals engaged in the study and application of Dexamethasone Beloxil and other glucocorticoid therapies. Further research into the specific enzymes responsible for Dexamethasone Beloxil bioactivation will provide a more complete understanding of its pharmacological profile.

References

- 1. Dexamethasone Beloxil | glucocorticoid | CAS# 150587-07-8 | InvivoChem [invivochem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dexamethasone inhibits the release of TSH from the rat anterior pituitary gland in vitro by mechanisms dependent on de novo protein synthesis and lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. extranet.who.int [extranet.who.int]

- 6. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method of detection of dexamethasone in biological tissues and its application to assess the local kinetics of this drug | Research Results in Pharmacology [rrpharmacology.ru]

- 11. researchgate.net [researchgate.net]

Dexamethasone Beloxil: A Technical Guide to a Novel Glucocorticoid Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Beloxil, also known as AL-2512, is a novel corticosteroid prodrug designed to optimize the therapeutic index of dexamethasone, a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. This technical guide provides an in-depth overview of Dexamethasone Beloxil, focusing on its chemical characteristics, mechanism of action as a prodrug, and preclinical data evaluating its anti-inflammatory efficacy and safety profile, particularly in the context of ocular inflammation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of advanced corticosteroid therapies.

Introduction

Dexamethasone is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic utility, however, can be limited by a range of side effects, including the potential for elevated intraocular pressure (IOP) with ophthalmic use.[1][2] The development of prodrugs, which are inactive or less active precursors that are converted to the active drug in the body, represents a key strategy to enhance drug delivery, improve pharmacokinetic profiles, and mitigate adverse effects.

Dexamethasone Beloxil has been developed as a prodrug of dexamethasone. It is chemically identified as 21-O-Benzyldexamethasone, indicating an ester linkage at the C21 position of the dexamethasone molecule.[3] This modification is intended to alter the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, and metabolism, with the goal of improving its risk-benefit profile. Preclinical studies have focused on its potential as a safer alternative for treating ocular inflammation.[4][5][6]

Chemical and Physical Properties

Dexamethasone Beloxil is a synthetic derivative of dexamethasone. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phenylmethoxy)pregna-1,4-diene-3,20-dione | [7] |

| Synonyms | AL-2512, Dexamethasone 21-beloxil ester, 21-O-Benzyldexamethasone | [3][7] |

| CAS Number | 150587-07-8 | [3][7] |

| Molecular Formula | C₂₉H₃₅FO₅ | [7][8] |

| Molecular Weight | 482.58 g/mol | [7][8] |

Mechanism of Action and Prodrug Rationale

Dexamethasone Beloxil is designed to be hydrolyzed in vivo to release the active moiety, dexamethasone. The "beloxil" ester linkage is expected to be cleaved by esterases present in biological tissues, leading to the systemic or localized release of dexamethasone.

The therapeutic action of Dexamethasone Beloxil is therefore attributable to the well-characterized mechanism of dexamethasone. Upon release, dexamethasone binds to cytosolic glucocorticoid receptors (GR). This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes.

Signaling Pathway of Dexamethasone

Caption: Dexamethasone signaling pathway.

The rationale for the beloxil ester is likely to improve the lipophilicity of dexamethasone, which could enhance its penetration through biological membranes, such as the cornea, and potentially lead to a more favorable pharmacokinetic profile with sustained release of the active drug.

Preclinical Studies

The anti-inflammatory efficacy and ocular safety of Dexamethasone Beloxil (AL-2512) have been evaluated in rodent and feline models of ocular inflammation.

Anti-inflammatory Efficacy

4.1.1. Rat Model of Endotoxin-Induced Uveitis

In a study involving rats with endotoxin-induced uveitis, the anti-inflammatory activity of topically administered 0.1% Dexamethasone Beloxil was compared to 0.1% dexamethasone.[4] The results demonstrated that Dexamethasone Beloxil had a potent anti-inflammatory effect, inhibiting neutrophil influx by 89%, which was comparable to the 93% inhibition observed with dexamethasone.[4][5]

| Treatment Group (Rat) | Inhibition of Neutrophil Influx (%) |

| 0.1% Dexamethasone Beloxil (AL-2512) | 89 |

| 0.1% Dexamethasone | 93 |

4.1.2. Feline Model of Endotoxin-Induced Uveitis

In a feline model of endotoxin-induced uveitis, 0.1% Dexamethasone Beloxil was found to be more effective than 1.0% prednisolone (B192156) acetate (B1210297) in reducing leukocyte infiltration into the aqueous humor.[4][6] Dexamethasone Beloxil demonstrated a 59% inhibition of leukocyte infiltration, whereas prednisolone acetate showed a 37% inhibition.[5][9]

| Treatment Group (Cat) | Inhibition of Leukocyte Infiltration (%) |

| 0.1% Dexamethasone Beloxil (AL-2512) | 59 |

| 1.0% Prednisolone Acetate | 37 |

Ocular Safety: Intraocular Pressure (IOP)

A significant concern with the long-term topical use of corticosteroids is the risk of inducing ocular hypertension. A 32-day study in cats evaluated the effect of 0.1% Dexamethasone Beloxil and 0.1% dexamethasone on IOP. The results indicated that Dexamethasone Beloxil has a lower propensity to increase IOP compared to dexamethasone.[4][5]

| Treatment Group (Cat, 32 days) | Increase in Intraocular Pressure (%) |

| 0.1% Dexamethasone Beloxil (AL-2512) | 6 |

| 0.1% Dexamethasone | 18 |

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the preclinical assessment of Dexamethasone Beloxil.

Endotoxin-Induced Uveitis in Rats

Objective: To evaluate the anti-inflammatory efficacy of Dexamethasone Beloxil in a rat model of ocular inflammation.

Methodology:

-

Animal Model: Lewis rats are commonly used for this model.

-

Induction of Uveitis: A subplantar injection of endotoxin (B1171834) (e.g., from Salmonella typhimurium) is administered to induce a systemic inflammatory response, leading to uveitis.

-

Drug Administration: Test compounds (Dexamethasone Beloxil, dexamethasone, or vehicle) are administered topically to the eyes of the rats prior to the endotoxin injection.

-

Assessment: 24 hours post-endotoxin injection, the eyes are enucleated. The aqueous humor is collected to quantify the influx of neutrophils, typically by counting cells using a hemocytometer or through myeloperoxidase (MPO) assay.

Caption: Experimental workflow for rat endotoxin-induced uveitis.

Endotoxin-Induced Uveitis in Cats

Objective: To assess the anti-inflammatory efficacy of Dexamethasone Beloxil in a feline model of ocular inflammation.

Methodology:

-

Animal Model: Domestic short-haired cats are typically used.

-

Induction of Uveitis: Uveitis is induced by an intravitreal injection of endotoxin.

-

Drug Administration: Test compounds (Dexamethasone Beloxil, prednisolone acetate, or vehicle) are administered topically at various time points before and after the endotoxin injection.

-

Assessment: At 12 hours post-endotoxin injection, aqueous humor is collected via paracentesis. The leukocyte count is determined using a hemocytometer, and the protein concentration is measured to assess the breakdown of the blood-aqueous barrier.

Caption: Experimental workflow for feline endotoxin-induced uveitis.

Intraocular Pressure (IOP) Study in Cats

Objective: To evaluate the long-term effect of Dexamethasone Beloxil on intraocular pressure.

Methodology:

-

Animal Model: Healthy domestic short-haired cats with normal baseline IOP.

-

Baseline Measurement: Baseline IOP is established by daily measurements over a period of time using a tonometer.

-

Drug Administration: Test compounds (Dexamethasone Beloxil, dexamethasone, or vehicle) are administered topically to both eyes daily for an extended period (e.g., 32 days).

-

Assessment: IOP is measured daily before and during the treatment period. The percentage change from baseline IOP is calculated.

Caption: Experimental workflow for feline IOP study.

Discussion and Future Directions

The preclinical data available for Dexamethasone Beloxil (AL-2512) are promising, suggesting that it retains the potent anti-inflammatory efficacy of dexamethasone while exhibiting a reduced risk of inducing ocular hypertension. This improved safety profile makes it an attractive candidate for the treatment of ocular inflammatory conditions where long-term therapy may be required.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of Dexamethasone Beloxil. Key areas for future investigation include:

-

Hydrolysis Kinetics: Detailed studies are needed to determine the rate and extent of hydrolysis of Dexamethasone Beloxil to dexamethasone in various ocular tissues.

-

Pharmacokinetics: A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is essential to understand the disposition of the prodrug and the active compound.

-

Clinical Trials: Ultimately, well-controlled clinical trials in human subjects are necessary to confirm the preclinical findings of efficacy and safety and to establish the therapeutic potential of Dexamethasone Beloxil in relevant patient populations.

Conclusion

Dexamethasone Beloxil is a novel glucocorticoid prodrug that has demonstrated potent anti-inflammatory effects comparable to dexamethasone in preclinical models of ocular inflammation. Importantly, it appears to have a significantly lower propensity for causing elevations in intraocular pressure, a key side effect of topical corticosteroid therapy. These findings suggest that Dexamethasone Beloxil may offer a safer therapeutic option for the management of ocular inflammatory diseases. Further investigation into its clinical utility is highly encouraged.

References

- 1. Role of Glucocorticoids and Glucocorticoid Receptors in Glaucoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. WO2018163131A1 - Releasable conjugates - Google Patents [patents.google.com]

- 7. US20120156259A1 - Biodegradable Polyethylene Glycol Based Water-Insoluble Hydrogels - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. krex.k-state.edu [krex.k-state.edu]

The In Vivo Journey of Dexamethasone Beloxil: A Technical Guide to its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Beloxil is a novel prodrug of the potent synthetic glucocorticoid, dexamethasone. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of dexamethasone, the active metabolite of dexamethasone beloxil, based on available preclinical and clinical data. While specific pharmacokinetic parameters for dexamethasone beloxil are not extensively available in the public domain, this guide extrapolates its expected metabolic fate and discusses the general principles of ester prodrug activation. Detailed experimental protocols for studying corticosteroid pharmacokinetics are provided, alongside visualizations of the metabolic pathways and experimental workflows. This document aims to be a valuable resource for researchers and professionals involved in the development and evaluation of corticosteroid prodrugs.

Introduction to Dexamethasone and Prodrug Strategy

Dexamethasone is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Its clinical utility is sometimes limited by systemic side effects. Prodrug strategies, such as the synthesis of dexamethasone beloxil, are employed to improve the therapeutic index of parent drugs by modifying their pharmacokinetic profiles. Dexamethasone beloxil is an ester prodrug designed for efficient delivery and subsequent hydrolysis to the active dexamethasone molecule in vivo.

The core principle behind this strategy is the enzymatic cleavage of the ester bond, primarily by carboxylesterases, to release dexamethasone at the target site or systemically.[1][2] The rate and extent of this conversion are critical determinants of the overall pharmacokinetic and pharmacodynamic profile of the prodrug.

Pharmacokinetics of Dexamethasone (Active Metabolite)

Understanding the pharmacokinetics of dexamethasone is essential for predicting the in vivo behavior of its prodrug, dexamethasone beloxil.

Absorption

Following oral administration, dexamethasone is rapidly absorbed.[3] The oral bioavailability of dexamethasone tablets in humans has been reported to be variable, with mean values ranging from approximately 53% to 78%.[3][4] In a study with neurological patients, the mean oral bioavailability was 53%, suggesting that presystemic elimination may play a significant role.[3] Another study in healthy volunteers reported a mean bioavailability of 78% for dexamethasone tablets.[4]

Distribution

Dexamethasone distributes widely throughout the body. In rats, a physiologically based pharmacokinetic (PBPK) model showed that dexamethasone is extensively partitioned into the liver.[5][6] The steady-state volume of distribution in healthy and arthritic rats was found to be 4.85 L/kg.[7]

Metabolism

The primary route of dexamethasone metabolism is hepatic. It is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Dexamethasone itself can also induce the expression of certain metabolic enzymes, including carboxylesterase 2 (CES2) in rats, which could potentially influence the metabolism of other ester-containing drugs.[8][9][10]

Excretion

Dexamethasone and its metabolites are primarily excreted by the kidneys.

Expected In Vivo Conversion of Dexamethasone Beloxil

Dexamethasone beloxil, as an ester prodrug, is anticipated to undergo hydrolysis to release the active dexamethasone. This conversion is a critical step in its pharmacokinetic profile.

Enzymatic Hydrolysis

The hydrolysis of the ester bond in dexamethasone beloxil is expected to be catalyzed by carboxylesterases (CES).[2] These enzymes are ubiquitously present in various tissues, including the liver, intestine, and plasma.[1] The specific carboxylesterase isozymes involved in the hydrolysis of dexamethasone beloxil and the kinetics of this reaction in vivo require specific investigation. Studies have shown that dexamethasone can regulate the expression of CES1 and CES2, which could have implications for the metabolism of its own ester prodrugs.[1][8]

Logical Flow of Dexamethasone Beloxil Activation

Caption: Expected metabolic pathway of Dexamethasone Beloxil in vivo.

Quantitative Pharmacokinetic Data

While specific in vivo pharmacokinetic data for dexamethasone beloxil is limited in publicly accessible literature, the following tables summarize the available data for dexamethasone in preclinical models. This information provides a baseline for what might be expected from its active metabolite after the administration of dexamethasone beloxil.

Table 1: Pharmacokinetic Parameters of Dexamethasone in Rats

| Parameter | Route | Dose | Value | Reference |

| Clearance | IM | 0.225 mg/kg | 1.05 L/h/kg (Healthy) | [7] |

| 1.19 L/h/kg (Arthritic) | [7] | |||

| Volume of Distribution (Vss) | IM | 0.225 mg/kg | 4.85 L/kg | [7] |

| Liver Partition Coefficient (Kp) | SC Infusion | N/A | 4.55 (Male), 3.76 (Female) | [5] |

Table 2: Pharmacokinetic Parameters of Dexamethasone in Dogs

| Parameter | Route | Dose | Value | Reference |

| Elimination Half-life | IV | 1 mg/kg | 120-140 min | [11] |

| Bioavailability (as Dexamethasone) | IM | 1 mg/kg | ~100% | [11] |

| Peak Plasma Concentration Time (Tmax) | IM | 1 mg/kg | 30-40 min | [11] |

Experimental Protocols

The following protocols are standard methodologies for conducting in vivo pharmacokinetic studies of corticosteroids.

Animal Models

-

Rat Model: Sprague-Dawley or Lewis rats are commonly used for pharmacokinetic studies of dexamethasone.[7][8] Arthritis can be induced in Lewis rats to study the effect of disease state on pharmacokinetics.[7]

-

Dog Model: Beagle dogs are a suitable non-rodent species for pharmacokinetic evaluations due to their physiological similarities to humans in some aspects.[12]

Drug Administration and Sample Collection

-

Administration: Dexamethasone or its prodrugs can be administered via various routes, including oral gavage, intravenous injection, and intramuscular injection.[7][11]

-

Blood Sampling: Serial blood samples are collected at predetermined time points from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored at -80°C until analysis.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Method

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS/MS): This is the gold standard for the quantification of dexamethasone and its metabolites in biological matrices.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analytes from plasma.

-

Chromatographic Separation: A C18 column is typically used for reversed-phase chromatography.

-

Detection: Mass spectrometry provides high sensitivity and selectivity for accurate quantification.

-

Signaling Pathways and Molecular Interactions

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. Dexamethasone can also influence the expression of drug-metabolizing enzymes through nuclear receptors like the pregnane (B1235032) X receptor (PXR).[8]

Dexamethasone's Influence on Carboxylesterase Expression

References

- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Bioavailability of oral dexamethasone during high dose steroid therapy in neurological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of oral dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of dexamethasone in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexamethasone regulates differential expression of carboxylesterase 1 and carboxylesterase 2 through activation of nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone-mediated transcriptional regulation of rat carboxylesterase 2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone-induced methylprednisolone hemisuccinate hydrolase: its identification as a member of the rat carboxylesterase 2 family and its unique existence in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of dexamethasone and its effect on adrenal gland function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic Studies of Sustained-Release Depot of Dexamethasone in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexamethasone Beloxil: A Technical Examination of Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Beloxil (also known as AL-2512) is a novel synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. As a derivative of dexamethasone, its therapeutic effects are primarily mediated through interaction with the glucocorticoid receptor (GR). Understanding the binding affinity of Dexamethasone Beloxil to the GR is fundamental to elucidating its potency and pharmacological profile. This technical guide provides a comprehensive overview of the methodologies used to determine GR binding affinity, presents available comparative data, and details the downstream signaling pathways. While specific quantitative binding affinity data for Dexamethasone Beloxil is not extensively available in publicly accessible literature, this document outlines the established protocols for its determination and provides data for the parent compound, dexamethasone, as a benchmark.

Introduction to Dexamethasone Beloxil and the Glucocorticoid Receptor

Dexamethasone Beloxil is a corticosteroid developed as an anti-inflammatory agent.[1][2] It has been investigated particularly for ophthalmic applications, where it has shown comparable anti-inflammatory efficacy to dexamethasone with a potentially reduced propensity for elevating intraocular pressure.[1][2] The therapeutic actions of glucocorticoids are initiated by their binding to the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3]

Upon ligand binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[2] In the nucleus, the ligand-activated GR dimer can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The activated GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.

The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. High-affinity ligands are generally effective at lower concentrations.

Glucocorticoid Receptor Binding Affinity: Quantitative Data

| Compound | Ligand | Receptor Source | Assay Type | K_i_ (nM) | IC_50_ (nM) |

| Dexamethasone | [³H]-Dexamethasone | Human Lymphoblast IM-9 Cells | Competitive Binding | - | 0.5 - 2 |

| Dexamethasone | [³H]-Dexamethasone | Human Trabecular Meshwork Cells | Competitive Radioligand Binding | - | 5.4 |

| Dexamethasone | Not Specified | Not Specified | Not Specified | 9.1 | 4.6 |

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

The standard method for determining the binding affinity of a test compound like Dexamethasone Beloxil to the glucocorticoid receptor is a competitive binding assay. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (typically [³H]-dexamethasone) from the GR.

Materials

-

Receptor Source: Cytosol preparations from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver, human A549 cells, or recombinant human GR).

-

Radioligand: [³H]-Dexamethasone.

-

Test Compound: Dexamethasone Beloxil.

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal or a filter-based system to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Methodology

-

Preparation of Receptor Cytosol: Tissues or cells are homogenized in a suitable buffer and centrifuged at high speed to obtain a supernatant containing the cytosolic GR. The protein concentration of the cytosol is determined.

-

Assay Setup: A series of tubes are prepared containing a fixed amount of the receptor preparation and a fixed concentration of [³H]-dexamethasone (typically at or below its K_d_).

-

Competition: Increasing concentrations of the unlabeled test compound (Dexamethasone Beloxil) or the reference compound (unlabeled dexamethasone) are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone) are included.

-

Incubation: The mixture is incubated, typically at 4°C, for a sufficient duration to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the free [³H]-dexamethasone. The mixture is then centrifuged, leaving the receptor-bound radioligand in the supernatant. Alternatively, the mixture can be passed through filters that trap the receptor-ligand complex.

-

Quantification: The radioactivity in the supernatant (or on the filters) is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC_50_ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The K_i_ (inhibition constant) can be calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Visualizing Key Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the primary mechanism of action of glucocorticoids, from cytoplasmic binding to nuclear translocation and modulation of gene expression.

References

Dexamethasone Beloxil: A Technical Whitepaper on its Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Beloxil, a novel soft corticosteroid, represents a significant advancement in the field of anti-inflammatory therapeutics, particularly for ophthalmic applications. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanism of action of Dexamethasone Beloxil. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the scientific rationale behind its development, focusing on its design as a site-active compound with a potentially improved safety profile compared to traditional corticosteroids. Detailed experimental methodologies for key assays, quantitative data from preclinical studies, and diagrams of relevant biological pathways are presented to facilitate a thorough understanding of this compound.

Introduction: The Evolution of Corticosteroid Therapy

Corticosteroids, such as dexamethasone, are potent anti-inflammatory and immunosuppressive agents that have been a cornerstone in the treatment of a wide range of inflammatory conditions. Their mechanism of action primarily involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of various genes involved in the inflammatory response. Despite their efficacy, the long-term use of conventional corticosteroids is often associated with significant side effects, including immunosuppression, metabolic changes, and, in the context of ophthalmology, an increase in intraocular pressure (IOP).

This has driven the development of "soft" corticosteroids, which are designed to be metabolized into inactive forms after exerting their therapeutic effect at the target site. Dexamethasone Beloxil (formerly known as AL-2512) was developed by Alcon as a novel soft corticosteroid for topical ophthalmic use. The addition of the beloxil (benzyloxyacetyl) ester moiety to the dexamethasone backbone was intended to create a molecule with potent anti-inflammatory activity but with a reduced propensity to cause elevations in intraocular pressure, a common and serious side effect of ocular steroid therapy[1].

Synthesis of Dexamethasone Beloxil

The synthesis of Dexamethasone Beloxil involves the esterification of the C21 hydroxyl group of dexamethasone with benzyloxyacetic acid. While the specific, proprietary industrial synthesis protocol is not publicly available, a general and plausible synthetic route can be described based on established organic chemistry principles for the formation of steroid esters.

Reaction Scheme:

The synthesis proceeds via the reaction of dexamethasone with an activated form of benzyloxyacetic acid, such as its acid chloride or anhydride, in the presence of a suitable base to neutralize the acid generated during the reaction.

-

Step 1: Activation of Benzyloxyacetic Acid: Benzyloxyacetic acid is converted to a more reactive species, such as benzyloxyacetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Step 2: Esterification: Dexamethasone is then reacted with the activated benzyloxyacetic acid in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A non-nucleophilic base, like pyridine (B92270) or triethylamine, is typically used to scavenge the hydrochloric acid byproduct.

-

Step 3: Purification: The resulting Dexamethasone Beloxil is then purified from the reaction mixture using standard techniques such as column chromatography to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Dexamethasone Beloxil, comparing its activity to the parent compound, dexamethasone, and another commonly used ophthalmic corticosteroid, prednisolone (B192156) acetate (B1210297).

Table 1: In Vivo Anti-Inflammatory Activity in a Rat Model of Uveitis [1]

| Compound | Concentration (% w/v) | Inhibition of Leukocyte Influx (%) |

| Dexamethasone Beloxil (AL-2512) | 0.1 | 89 |

| Dexamethasone | 0.1 | 93 |

Table 2: In Vivo Anti-Inflammatory Activity in a Feline Model of Uveitis [1]

| Compound | Concentration (% w/v) | Inhibition of Leukocyte Influx (%) |

| Dexamethasone Beloxil (AL-2512) | 0.1 | 59 |

| Prednisolone Acetate | 1.0 | 37 |

Table 3: Effect on Intraocular Pressure (IOP) in a 32-Day Feline Study [1]

| Compound | Concentration (% w/v) | Increase in Intraocular Pressure (%) |

| Dexamethasone Beloxil (AL-2512) | 0.1 | 6 |

| Dexamethasone | 0.1 | 18 |

Experimental Protocols

General Synthesis of Dexamethasone 21-Esters (Illustrative Protocol)

This protocol describes a general method for the synthesis of dexamethasone esters, which can be adapted for the synthesis of Dexamethasone Beloxil.

-

Preparation of the Acyl Chloride: To a solution of benzyloxyacetic acid (1.1 equivalents) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude benzyloxyacetyl chloride.

-

Esterification Reaction: Dexamethasone (1 equivalent) is dissolved in anhydrous pyridine. The solution is cooled to 0 °C, and the benzyloxyacetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is diluted with dichloromethane and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Dexamethasone Beloxil.

-

Characterization: The structure of the synthesized Dexamethasone Beloxil is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

In Vivo Model of Endotoxin-Induced Uveitis in Rats

This protocol outlines a standard method for inducing and evaluating ocular inflammation in rats.

-

Animal Model: Male Lewis rats are used for this study.

-

Induction of Uveitis: A subplantar injection of endotoxin (B1171834) (e.g., lipopolysaccharide from Salmonella typhimurium) is administered to induce a systemic inflammatory response, which leads to uveitis.

-

Drug Administration: Test compounds (Dexamethasone Beloxil, dexamethasone, or vehicle) are administered topically to the eyes of the rats prior to the endotoxin injection.

-

Evaluation of Inflammation: At a predetermined time point after endotoxin injection (e.g., 24 hours), the animals are euthanized, and the aqueous humor is collected. The number of infiltrating leukocytes is quantified using a hemocytometer or an automated cell counter.

-

Data Analysis: The percentage inhibition of leukocyte influx for each treatment group is calculated relative to the vehicle-treated control group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Method)

This protocol describes a general reverse-phase HPLC method for the analysis of dexamethasone and its esters.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a modifier like 0.1% trifluoroacetic acid or a buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.

-

Analysis: The retention time and peak area are used to identify and quantify the compound of interest and any impurities.

Mechanism of Action and Signaling Pathways

Dexamethasone Beloxil, like other glucocorticoids, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The binding of Dexamethasone Beloxil to the cytoplasmic GR leads to a conformational change in the receptor, its dissociation from a chaperone protein complex, and its translocation into the nucleus.

Genomic Mechanism:

Once in the nucleus, the Dexamethasone Beloxil-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and inhibitor of NF-κB (IκB).

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Non-Genomic Mechanism:

In addition to the classical genomic pathway, glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound GRs or by directly interacting with other signaling molecules in the cytoplasm. These effects are typically faster than those mediated by changes in gene expression.

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Experimental Workflow for the Rat Uveitis Model.

Conclusion

Dexamethasone Beloxil is a rationally designed soft corticosteroid that demonstrates potent anti-inflammatory activity comparable to dexamethasone in preclinical models of ocular inflammation. The key advantage of Dexamethasone Beloxil lies in its potentially improved safety profile, specifically a reduced tendency to increase intraocular pressure. The synthesis of this compound is achieved through standard esterification procedures, and its biological activity is mediated through the classical glucocorticoid receptor signaling pathway. The data presented in this whitepaper provide a strong foundation for the continued investigation and clinical application of Dexamethasone Beloxil as a valuable therapeutic agent for inflammatory conditions, particularly in the field of ophthalmology. Further research into its long-term safety and efficacy in human subjects is warranted.

References

A Technical Guide to the Molecular and Pharmacological Distinctions Between Dexamethasone and Dexamethasone Beloxil

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone (B1670325) is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. Its clinical utility, however, can be modulated through chemical modification to optimize its pharmacokinetic and pharmacodynamic profile. This document provides a detailed technical comparison between dexamethasone and its derivative, dexamethasone beloxil. The core molecular difference lies in the esterification of the C21 hydroxyl group of dexamethasone with a benzyl (B1604629) group to form dexamethasone beloxil. This modification creates a prodrug designed to alter the physicochemical properties of the parent molecule, potentially influencing its solubility, distribution, and release characteristics. This guide delineates the structural differences, explores the established signaling pathways of the active dexamethasone moiety, and provides standardized experimental protocols for comparative analysis.

Molecular Structure and Physicochemical Properties

The fundamental difference between dexamethasone and dexamethasone beloxil is the presence of a benzyl ether linkage at the C21 position. Dexamethasone is a synthetic pregnane (B1235032) corticosteroid, specifically 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione.[1][2] Dexamethasone beloxil, also known as 21-O-Benzyldexamethasone, is an ester derivative.[3][4] This structural modification significantly increases the molecular weight and is expected to increase its lipophilicity, a common strategy for developing prodrugs to enhance tissue penetration or modify release kinetics.[5]

Table 1: Comparison of Physicochemical Properties

| Property | Dexamethasone | Dexamethasone Beloxil | Data Source(s) |

| Molecular Formula | C₂₂H₂₉FO₅ | C₂₉H₃₅FO₅ | [2][6],[7][8] |

| Molecular Weight | 392.47 g/mol | 482.58 g/mol | [6],[7] |

| CAS Number | 50-02-2 | 150587-07-8 | [6],[7] |

| Chemical Name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phenylmethoxy)pregna-1,4-diene-3,20-dione | [1],[4] |

Mechanism of Action: Dexamethasone Signaling Pathways

As dexamethasone beloxil is a prodrug, its pharmacological activity is dependent on its conversion to the active parent compound, dexamethasone. Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR).[1][9] The mechanism is multifaceted, involving both genomic and non-genomic pathways to achieve its potent anti-inflammatory and immunosuppressive effects.[9][10]

Genomic Pathway

The primary mechanism involves the binding of dexamethasone to the cytoplasmic GR, which then translocates to the nucleus.[10] Within the nucleus, the activated GR complex modulates gene expression via two main processes:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[10]

-

Transrepression: The GR complex inhibits pro-inflammatory signaling pathways by directly interacting with and repressing transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] This prevents the transcription of numerous pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[9][10]

Non-Genomic Pathway

Dexamethasone can also initiate rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors (mGCRs).[9][11] This can lead to the inhibition of signaling cascades, such as the T-cell receptor (TCR) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), further contributing to its anti-inflammatory effects.[11][12]

Pharmacokinetic Profiles

The rationale for creating a prodrug like dexamethasone beloxil is to alter the pharmacokinetic profile of the parent drug. While specific, direct comparative pharmacokinetic data for dexamethasone beloxil is not widely available in published literature, the expected outcome of such a lipophilic modification is altered absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes known pharmacokinetic parameters for dexamethasone.

Table 2: Pharmacokinetic Parameters of Dexamethasone (Human)

| Parameter | Value | Description | Data Source(s) |

| Bioavailability (Oral) | ~81% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | [13] |

| Time to Peak (Tmax) | ~1 hour | Time to reach maximum plasma concentration after oral administration. | [14] |

| Plasma Protein Binding | ~77% | The degree to which a drug attaches to proteins within the blood. | [14] |

| Terminal Half-Life | ~4 hours | The time required for the plasma concentration to decrease by half. | [14] |

| Metabolism | Hepatic (CYP3A4) | The biotransformation of the drug, primarily in the liver. | [14] |

| Excretion | Renal | The primary route of elimination from the body. | [14] |

Experimental Protocols

To conduct a comparative analysis of dexamethasone and dexamethasone beloxil, standardized experimental protocols are required. Below are methodologies for key experiments.

Protocol: Pharmacokinetic Analysis in a Rodent Model

This protocol outlines the determination of key pharmacokinetic parameters following intravenous administration.

-

Animal Model: Male Wistar rats (n=5 per group), 250-300g.

-

Drug Preparation:

-

Dexamethasone: Dissolve in a vehicle of saline/ethanol/polyethylene glycol.

-

Dexamethasone Beloxil: Dissolve in a suitable vehicle for lipophilic compounds (e.g., DMSO/Corn Oil).

-

-

Administration: Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to plasma samples. Centrifuge and collect the supernatant.

-

Chromatography: Use a C18 reverse-phase HPLC column.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug (and active metabolite for the prodrug).

-

-

Data Analysis: Use pharmacokinetic software (e.g., NONMEM) to calculate parameters such as Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).[15]

Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of the compounds to suppress inflammatory responses in a cell-based model.

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: Culture cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS). Seed cells in 96-well plates.

-

Drug Treatment: Pre-treat cells with varying concentrations of dexamethasone or dexamethasone beloxil (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle-only control.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification (ELISA): Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant.

-

Data Analysis: Plot the cytokine concentration against the drug concentration. Calculate the IC₅₀ value (the concentration of drug that inhibits the inflammatory response by 50%) for each compound.

Conclusion

Dexamethasone beloxil is a prodrug of dexamethasone, created by the addition of a benzyl group at the C21 position. This molecular modification is a deliberate drug design strategy aimed at altering the pharmacokinetic properties of the parent steroid. While the core anti-inflammatory and immunosuppressive mechanism of action resides with the active dexamethasone moiety acting through the glucocorticoid receptor, the prodrug approach offers a potential avenue for optimizing drug delivery, enhancing efficacy, and potentially modifying the safety profile. Further direct comparative studies are necessary to fully elucidate the therapeutic advantages of dexamethasone beloxil. The protocols and data presented herein provide a foundational framework for such investigations.

References

- 1. Dexamethasone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dexamethasone Beloxil | glucocorticoid | CAS# 150587-07-8 | InvivoChem [invivochem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand | StressMarq Biosciences Inc. [stressmarq.com]

- 7. Dexamethasone Beloxil - Protheragen [protheragen.ai]

- 8. GSRS [precision.fda.gov]

- 9. ClinPGx [clinpgx.org]

- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Scholars@Duke publication: Pharmacokinetics of Dexamethasone in Children and Adolescents with Obesity. [scholars.duke.edu]

In Vitro Stability of Dexamethasone Beloxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Dexamethasone (B1670325) Beloxil, a lipophilic prodrug of the potent corticosteroid, dexamethasone. Understanding the stability profile of this compound is critical for the development of robust formulations and for ensuring its therapeutic efficacy. This document details the experimental protocols for assessing in vitro stability, summarizes available stability data, and visualizes key experimental workflows and potential degradation pathways.

Introduction to Dexamethasone Beloxil and In Vitro Stability

Dexamethasone Beloxil is a dexamethasone derivative designed to enhance lipophilicity, which can improve its permeation across biological membranes and allow for its incorporation into lipid-based drug delivery systems. The in vitro stability of Dexamethasone Beloxil is primarily governed by the hydrolysis of the beloxil ester linkage, which releases the active parent drug, dexamethasone. This hydrolysis can be influenced by several factors including pH, temperature, and the presence of enzymes such as esterases found in biological matrices like plasma.

Experimental Protocols for In Vitro Stability Assessment

A detailed experimental protocol is crucial for obtaining reliable and reproducible in vitro stability data. The following methodology is based on established procedures for evaluating the stability of lipophilic dexamethasone prodrugs in biological matrices.

In Vitro Degradation in Plasma

This protocol outlines the steps to determine the rate of hydrolysis of Dexamethasone Beloxil in plasma.

Materials:

-

Dexamethasone Beloxil

-

Animal or human plasma (e.g., mouse, rat, human)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Esterase inhibitor (e.g., sodium fluoride (B91410) or diisopropyl fluorophosphate), optional

-

Acetonitrile (B52724), HPLC grade

-

Internal standard for analytical quantification

-

Thermostatic water bath or incubator (37°C)

-

Microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Dexamethasone Beloxil in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Incubation:

-

Pre-warm plasma and PBS to 37°C.

-

In microcentrifuge tubes, mix plasma and PBS at a desired ratio (e.g., 80% plasma). For a non-enzymatic control, use heat-inactivated plasma or PBS alone.

-

Spike the plasma/PBS mixture with the Dexamethasone Beloxil stock solution to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to avoid protein precipitation.

-

Incubate the tubes at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing a quenching solution, typically 2-3 volumes of cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Quantify the remaining concentration of Dexamethasone Beloxil and the appearance of dexamethasone at each time point using a validated HPLC or UHPLC method.

-

Stability in Aqueous Buffer Solutions

To assess the chemical stability of Dexamethasone Beloxil at different pH values, the following protocol can be used.

Materials:

-

Dexamethasone Beloxil

-

Buffer solutions of various pH (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Acetonitrile, HPLC grade

-

Thermostatic incubator

Procedure:

-

Preparation of Solutions: Prepare solutions of Dexamethasone Beloxil in each buffer at a known concentration.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

Sampling and Analysis: At specified time intervals, take samples and analyze the concentration of Dexamethasone Beloxil and the formation of dexamethasone by HPLC.

Data Presentation

Table 1: In Vitro Half-Life of Dexamethasone Prodrugs in Plasma

| Prodrug | Matrix | Temperature (°C) | Half-Life (t½) | Reference |

| Dexamethasone Sodium Phosphate | Rat Plasma | 37 | 1.75 hours | [1][2] |

| Dexamethasone Sodium Phosphate | Sheep and Human Plasma | 37 | 10-12 hours | [2] |

Table 2: Stability of Dexamethasone under Forced Degradation Conditions

| Stress Condition | Reagents/Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24 hours | Degradation observed |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 24 hours | Significant degradation |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Degradation observed |

| Thermal Degradation | 105°C, 48 hours (solid state) | Degradation observed |

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Plasma Stability Assay

Proposed In Vitro Degradation Pathway of Dexamethasone Beloxil

Conclusion

The in vitro stability of Dexamethasone Beloxil is a critical parameter that dictates its suitability for various pharmaceutical formulations and its potential therapeutic performance. The primary degradation pathway is expected to be the hydrolysis of the beloxil ester, which can occur both chemically and enzymatically. The provided experimental protocols offer a robust framework for assessing this stability. While specific stability data for Dexamethasone Beloxil is limited, the information available for other dexamethasone esters suggests that hydrolysis rates will be dependent on the in vitro system used, with enzymatic hydrolysis in plasma likely being a significant route of conversion to the active drug. Further studies are warranted to fully characterize the in vitro stability profile of Dexamethasone Beloxil.

References

Methodological & Application

Application Notes and Protocols for Dexamethasone Beloxil in an Experimental Uveitis Model

These application notes provide a comprehensive overview of the experimental use of dexamethasone (B1670325), with a focus on sustained-release intravitreal implants, for the treatment of uveitis in animal models. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in ophthalmology and immunology.

Introduction

Uveitis, an inflammatory condition affecting the uveal tract of the eye, is a significant cause of vision loss. Corticosteroids, such as dexamethasone, are a cornerstone of treatment due to their potent anti-inflammatory and immunosuppressive properties.[1][2] Dexamethasone Beloxil is a potent glucocorticoid that, like other corticosteroids, functions by modulating the expression of inflammatory genes. This is achieved by binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and suppress the production of pro-inflammatory cytokines and chemokines, while upregulating anti-inflammatory proteins.[3][4] This mechanism effectively reduces inflammatory cell migration, capillary leakage, and fibrous deposition, thereby alleviating the pathological hallmarks of uveitis.[1]

Sustained-release intravitreal implants, such as Ozurdex®, have been developed to provide long-term, localized delivery of dexamethasone to the posterior segment of the eye, minimizing systemic side effects.[2][5] Experimental models of uveitis, primarily in rabbits, have been instrumental in evaluating the efficacy and safety of these delivery systems.

Experimental Protocols

Induction of Experimental Uveitis (Rabbit Model)

A common method for inducing experimental uveitis is through immunization with a specific antigen, followed by an intraocular challenge.

Materials:

-

New Zealand white rabbits (2-3 kg)

-

Mycobacterium tuberculosis H37Ra antigen

-

Mineral oil or Freund's adjuvant

-

Balanced Salt Solution (BSS)

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

-

Syringes and needles (various sizes)

Procedure:

-

Immunization: Rabbits are immunized subcutaneously with 10 mg of Mycobacterium tuberculosis H37Ra antigen suspended in mineral oil or Freund's adjuvant.[6][7][8] A second immunization is typically given one to two weeks after the first.[8]

-

Intraocular Challenge: Approximately 12 to 14 days after the final immunization, uveitis is induced by an intravitreal or intracameral injection of the antigen (e.g., 33 µg of M. tuberculosis H37Ra antigen in 0.1 mL BSS).[6][7][9] This is performed under anesthesia.

-

Confirmation of Uveitis: The development of uveitis is confirmed by clinical signs such as anterior chamber cells, flare, and vitreous haze, which typically appear within a few days of the challenge.

Administration of Dexamethasone Intravitreal Implant

Materials:

-

Dexamethasone intravitreal implant (e.g., 0.7 mg Ozurdex®)

-

Surgical instruments for intravitreal injection

-

Topical antibiotics and mydriatics (e.g., atropine)

Procedure:

-

The dexamethasone implant is typically administered four days after the induction of uveitis.[3][9]

-

Under anesthesia and aseptic conditions, a small sclerotomy is made.

-

The applicator containing the implant is inserted through the sclerotomy, and the implant is delivered into the vitreous cavity.[6][7]

-

Topical antibiotics are applied to prevent infection, and a mydriatic agent is used to maintain cycloplegia.[8]

Assessment of Efficacy

The effectiveness of the dexamethasone treatment is evaluated through a combination of clinical, cellular, and histological assessments.

Clinical Assessment:

-

Slit-lamp biomicroscopy: Used to grade the severity of anterior chamber inflammation (cells and flare) and vitreous haze at various time points (e.g., days 3, 7, 13, and 21 post-treatment).[9]

Cellular and Protein Analysis:

-

Aqueous humor analysis: Samples of aqueous humor are collected to quantify the number of white blood cells (WBCs) and the total protein concentration.[6][7][8]

Histopathological Examination:

-

Eyes are enucleated at the end of the study period, fixed, and sectioned for histological staining (e.g., hematoxylin (B73222) and eosin). This allows for the assessment of inflammatory cell infiltration and tissue damage.[6][7][9]

Inflammatory Marker Analysis:

-

Levels of various pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in ocular tissues (iris, ciliary body, retina) can be measured using techniques like real-time PCR or multiplex immunoassays.[5][10]

Quantitative Data Summary

The following tables summarize the quantitative data from experimental studies on the efficacy of the dexamethasone intravitreal implant in a rabbit uveitis model.

Table 1: Clinical and Cellular Outcomes of Dexamethasone Implant Treatment

| Parameter | Time Point | Dexamethasone Implant Group | Sham/Control Group | P-value |

| Anterior Chamber Cell Score (Mean ± SD) | Day 13 | 1.9 ± 1.3 | 4.0 ± 0.0 | P = 0.04[3][9] |

| Vitreous Haze Severity Score (Mean ± SD) | Day 13 | 0.1 ± 0.2 | 2.7 ± 1.5 | P = 0.026[3][9] |

| Aqueous WBC Count (cells/µL) | Day 13 | Significantly lower | ~10-fold higher | P < 0.02[7] |

| Aqueous Protein Concentration (mg/mL) | Day 13 | Significantly lower | ~10-fold higher | P < 0.05[7] |

| Total Histologic Inflammatory Score (Mean ± SD) | Day 13 | 3.9 ± 2.5 | 15.4 ± 6.0 | P = 0.026[3][9] |

Table 2: Pharmacokinetics of 0.7 mg Dexamethasone Intravitreal Implant in Rabbit Eyes

| Tissue | Parameter | Value (Non-vitrectomized) | Value (Vitrectomized) |

| Vitreous Humor | Cmax (ng/mL) | 791 (Day 22) | 731 (Day 22)[2][4] |

| AUC0-tlast (ng·day/mL) | 13,600 | 15,000[2][4] | |

| Retina | Cmax (ng/g) | 4110 (Day 15) | 3670 (Day 22)[2][4] |

| AUC0-tlast (ng·day/g) | 67,600 | 50,200[2][4] |

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of dexamethasone are mediated through complex signaling pathways. The diagrams below illustrate the key mechanisms and the experimental workflow.

Caption: Dexamethasone signaling pathway in uveitis.

Caption: Workflow for Dexamethasone in experimental uveitis.

Conclusion

The experimental protocols and data presented demonstrate that a sustained-release dexamethasone intravitreal implant is highly effective in suppressing inflammation in a rabbit model of uveitis.[6][7][9] The localized delivery of dexamethasone significantly reduces clinical, cellular, and histological signs of inflammation with a favorable pharmacokinetic profile. These findings support the use of such implants in the management of non-infectious uveitis. The detailed methodologies and quantitative data provided in these application notes can serve as a valuable resource for researchers designing and conducting preclinical studies in ocular inflammation.

References

- 1. Frontiers | The application of dexamethasone implants in uveitis treatment [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. New Immunosuppressive Therapies in Uveitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinal transcriptome profile in mice following dexamethasone treatment for endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. Long-acting acid-sensitive ketal-linked dexamethasone microcrystals for treating experimental autoimmune uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Dexamethasone Beloxil | glucocorticoid | CAS# 150587-07-8 | InvivoChem [invivochem.com]

- 10. Macromolecular Dexamethasone Prodrug Ameliorates Neuroinflammation and Prevents Bone Loss Associated with Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving and Utilizing Dexamethasone Beloxil in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone Beloxil is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Its application in cell culture is crucial for studying a wide array of cellular processes, including inflammation, apoptosis, differentiation, and gene expression.[2][3] Proper dissolution and handling of this compound are paramount to ensure experimental reproducibility and the validity of results. These application notes provide a detailed protocol for the dissolution of Dexamethasone Beloxil and its application in mammalian cell culture.

Dexamethasone Beloxil, like its parent compound Dexamethasone, is sparingly soluble in aqueous solutions but readily dissolves in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] The following protocols are based on the established methods for Dexamethasone and are expected to be applicable to Dexamethasone Beloxil. However, verification of solubility for each new lot of the compound is recommended.

Data Presentation

The following tables summarize the key quantitative data for Dexamethasone, which serves as a reference for Dexamethasone Beloxil.

Table 1: Physicochemical Properties of Dexamethasone

| Property | Value |

| Molecular Weight | 392.46 g/mol [4] |

| Appearance | White to off-white crystalline powder[4] |

| Storage (Powder) | 2-8°C, protected from light[2][3] |

Table 2: Solubility and Recommended Concentrations of Dexamethasone

| Parameter | Details |

| Solubility | |

| Dimethyl Sulfoxide (DMSO) | 25 - 79 mg/mL[4] |

| Ethanol (Absolute) | 25 mg/mL[4] |

| Water | Insoluble[4] |

| Recommended Stock Concentration | 5-10 mM in DMSO[4] |

| Typical Working Concentration | 10 nM - 1000 nM[4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dexamethasone Beloxil Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, a common practice that minimizes the volume of solvent added to cell cultures.

Materials:

-

Dexamethasone Beloxil powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) or glass vial

-

Vortex mixer

-

Sterile, single-use aliquoting tubes

Procedure:

-